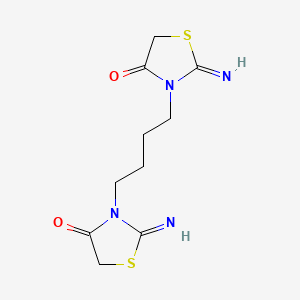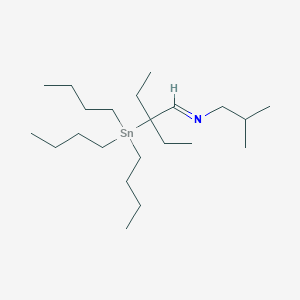
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. These compounds are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine typically involves the reaction of an appropriate imine precursor with a tributyltin reagent. The reaction conditions often include:
Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for organotin compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of method depends on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine can undergo various chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin species.
Substitution: The tributyltin group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Tin oxides and corresponding organic fragments.
Reduction: Simpler organotin compounds.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: Organotin compounds are used as catalysts in various organic reactions.
Synthesis: They are intermediates in the synthesis of complex organic molecules.
Biology
Biocides: Some organotin compounds have biocidal properties and are used in antifouling paints.
Enzyme Inhibition: They can inhibit certain enzymes, making them useful in biochemical research.
Medicine
Drug Development: Organotin compounds are investigated for their potential use in drug development.
Industry
Stabilizers: Used as stabilizers in the production of polyvinyl chloride (PVC).
Coatings: Employed in coatings to prevent microbial growth.
Mechanism of Action
The mechanism of action of (1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine involves the interaction of the tin atom with various molecular targets. The tributyltin group can interact with enzymes, proteins, and other biomolecules, leading to inhibition or modification of their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar properties.
Tributyltin Oxide: Used as a biocide and antifouling agent.
Dibutyltin Dichloride: Used in the synthesis of other organotin compounds.
Uniqueness
(1E)-2-Ethyl-N-(2-methylpropyl)-2-(tributylstannyl)butan-1-imine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an imine group with a tributyltin moiety makes it versatile for various applications.
Properties
CAS No. |
61385-75-9 |
|---|---|
Molecular Formula |
C22H47NSn |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-ethyl-N-(2-methylpropyl)-2-tributylstannylbutan-1-imine |
InChI |
InChI=1S/C10H20N.3C4H9.Sn/c1-5-10(6-2)8-11-7-9(3)4;3*1-3-4-2;/h8-9H,5-7H2,1-4H3;3*1,3-4H2,2H3; |
InChI Key |
ZKEWSHOHSNTZCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(CC)(CC)C=NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
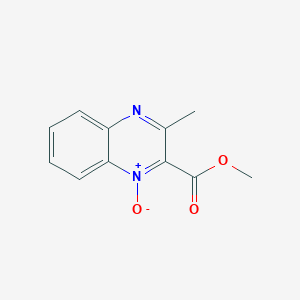
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)

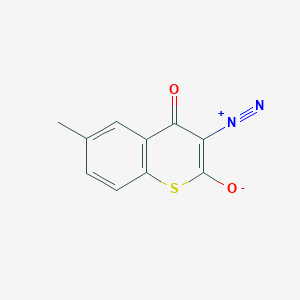
![3,3-Dichloro-4-[2-(morpholin-4-yl)-5-nitrophenyl]-1-phenylazetidin-2-one](/img/structure/B14588386.png)
![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)
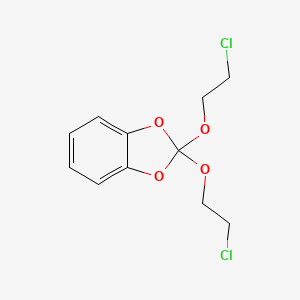
![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)

![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)
